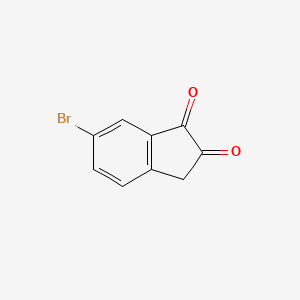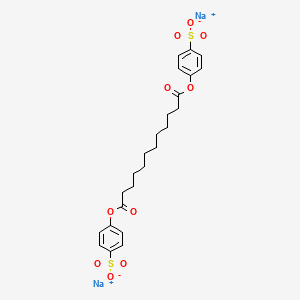
6-bromo-1H-indene-1,2(3H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-bromo-1H-indene-1,2(3H)-dione is an organic compound that belongs to the class of indene derivatives. This compound is characterized by the presence of a bromine atom at the 6th position and a dione functional group at the 1st and 2nd positions of the indene ring. Indene derivatives are known for their diverse chemical properties and applications in various fields, including organic synthesis and medicinal chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-1H-indene-1,2(3H)-dione typically involves the bromination of indene-1,2-dione. This can be achieved through the reaction of indene-1,2-dione with bromine in the presence of a suitable solvent, such as acetic acid or chloroform. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. One such method could be the continuous flow bromination process, where indene-1,2-dione is continuously fed into a reactor along with bromine and the solvent. This method allows for better control over reaction conditions and higher yields of the desired product.
化学反応の分析
Types of Reactions
6-bromo-1H-indene-1,2(3H)-dione can undergo various types of chemical reactions, including:
Oxidation: The compound can be further oxidized to form higher oxidation state products.
Reduction: Reduction reactions can convert the dione functional group to diol or other reduced forms.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Higher oxidation state products, such as carboxylic acids or quinones.
Reduction: Reduced forms like diols or alcohols.
Substitution: Substituted indene derivatives with various functional groups replacing the bromine atom.
科学的研究の応用
6-bromo-1H-indene-1,2(3H)-dione has several applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic applications, including drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 6-bromo-1H-indene-1,2(3H)-dione depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to various biological effects. The bromine atom and dione functional group play crucial roles in its reactivity and interactions with other molecules.
類似化合物との比較
Similar Compounds
6-chloro-1H-indene-1,2(3H)-dione: Similar structure with a chlorine atom instead of bromine.
6-fluoro-1H-indene-1,2(3H)-dione: Similar structure with a fluorine atom instead of bromine.
6-iodo-1H-indene-1,2(3H)-dione: Similar structure with an iodine atom instead of bromine.
Uniqueness
6-bromo-1H-indene-1,2(3H)-dione is unique due to the presence of the bromine atom, which imparts distinct chemical properties compared to its halogenated counterparts. The bromine atom can influence the compound’s reactivity, making it suitable for specific synthetic applications and biological studies.
特性
分子式 |
C9H5BrO2 |
|---|---|
分子量 |
225.04 g/mol |
IUPAC名 |
6-bromo-3H-indene-1,2-dione |
InChI |
InChI=1S/C9H5BrO2/c10-6-2-1-5-3-8(11)9(12)7(5)4-6/h1-2,4H,3H2 |
InChIキー |
PLOYTVNZYVFKJH-UHFFFAOYSA-N |
正規SMILES |
C1C2=C(C=C(C=C2)Br)C(=O)C1=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![Ethyl 2-(8H-Indeno[1,2-c]thiophen-8-ylidene)acetate](/img/structure/B12832438.png)
![[(2Z)-1-Ethoxy-1-oxobut-2-en-2-yl]boronic acid](/img/structure/B12832440.png)


![2-(1H-Benzo[d]imidazol-2-yl)-N,N-dimethylethenamine](/img/structure/B12832463.png)


![Cyclopent[d]imidazole-2-acetic acid, 1,4,5,6-tetrahydro-](/img/structure/B12832482.png)

![2,2-Dichloro-1-(2-methyl-1H-benzo[d]imidazol-1-yl)ethanone](/img/structure/B12832494.png)
![2-(Bicyclo[1.1.1]pentan-1-yl)decahydroisoquinoline](/img/structure/B12832497.png)
